2-(2-(Benzyloxy)ethoxy)-6-bromopyridine
Overview
Description
2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is an organic compound with the molecular formula C14H14BrNO2. It is a derivative of pyridine, substituted with a benzyloxyethoxy group and a bromine atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine typically involves the reaction of 2,6-dibromopyridine with 2-(benzyloxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)ethoxy)-6-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzyloxy group
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or modified benzyloxy derivatives.
Scientific Research Applications
2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is used in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: In the development of novel polymers and materials with specific properties.
Biological Studies: As a probe or intermediate in the synthesis of biologically active compounds
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-6-bromopyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, forming a new bond with the pyridine ring. In oxidation and reduction reactions, the benzyloxy group is modified, altering the compound’s chemical properties .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Benzyloxy)ethoxy]-1,4-dibromobenzene: Similar structure but with an additional bromine atom on the benzene ring.
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar benzyloxyethoxy group but attached to a different aromatic ring
Uniqueness
2-(2-(Benzyloxy)ethoxy)-6-bromopyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in targeted organic synthesis and materials science applications .
Properties
IUPAC Name |
2-bromo-6-(2-phenylmethoxyethoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-13-7-4-8-14(16-13)18-10-9-17-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMPTPIDYDXQIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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